N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide
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Overview
Description
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide typically involves the cyclization of appropriate starting materials under specific conditionsThe reaction is often carried out in the presence of a solvent such as tetrahydrofuran and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide
- N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide
Uniqueness
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards certain molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
714285-75-3 |
---|---|
Molecular Formula |
C17H20N4O |
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide |
InChI |
InChI=1S/C17H20N4O/c1-4-6-15(22)19-16-13-10-12-9-11(3)7-8-14(12)18-17(13)21(5-2)20-16/h7-10H,4-6H2,1-3H3,(H,19,20,22) |
InChI Key |
FWFLOTMHWFRSJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)C)CC |
solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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